molecular formula C8H14O3 B1176777 laminin B1k CAS No. 156067-25-3

laminin B1k

Cat. No.: B1176777
CAS No.: 156067-25-3
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Description

Laminin B1k (also termed the laminin β3 chain or kalinin subunit beta) is a truncated homolog of the classical laminin B1 chain. It was first characterized in 1994 through cDNA cloning, revealing a unique primary structure with low sequence homology to other laminin B1 isoforms (15–20% identity) . This chain is a critical subunit of kalinin (later termed laminin-332 or laminin-5), a basement membrane protein essential for epithelial cell adhesion, wound healing, and dermal-epidermal integrity . Unlike canonical laminins, this compound lacks the extended coiled-coil domain, which limits its ability to form cross-shaped heterotrimers typical of laminin isoforms like laminin-111 (α1β1γ1) . Its VI domain mediates specific binding to the kalinin A chain (α3 chain), enabling covalent assembly into functional laminin-332 (α3β3γ2) .

This compound is predominantly expressed in epithelial tissues, including skin keratinocytes, and is dysregulated in diseases such as junctional epidermolysis bullosa (JEB) . Its gene, LAMB3, is located on chromosome 1q32 in humans .

Properties

CAS No.

156067-25-3

Molecular Formula

C8H14O3

Synonyms

laminin B1k

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural and Functional Comparison of Laminin B1k with Related Chains

Property This compound (β3) Laminin B1 (β1) Laminin B2 (β2) Laminin B2t (β2t)
Sequence Homology 15–20% identity to B1 Reference chain 30–35% identity to B1 Truncated B2 variant
Domain Structure Lacks coiled-coil domain Full-length coiled-coil Full-length coiled-coil Truncated N-terminal
Heterotrimer Association Laminin-332 (α3β3γ2) Laminin-111 (α1β1γ1) Laminin-121 (α1β2γ1) Unknown
Tissue Distribution Epithelial-specific Ubiquitous in BMs Kidney, muscle Testis-specific
Functional Role Keratinocyte adhesion, wound repair Structural support in BMs Neuromuscular junction Spermatogenesis
Disease Association Junctional epidermolysis bullosa Muscular dystrophy Pierson syndrome (kidney) Not reported

Key Distinctions from Other β Chains

  • Laminin B1 (β1):
    While this compound shares partial homology with B1, it lacks the extended coiled-coil domain necessary for forming classical laminin networks. B1 is ubiquitously expressed in basement membranes (BMs), whereas B1k is restricted to epithelial tissues .

  • Laminin B2 (β2):
    B2 is enriched in neuromuscular junctions and glomerular BMs. Unlike B1k, B2 retains full-length domains and associates with α1/α2 chains. Mutations in B2 cause Pierson syndrome, contrasting with B1k’s role in JEB .

  • Laminin B2t (β2t): A testis-specific truncated B2 variant, B2t shares truncation with B1k but lacks epithelial functions.

Comparison with Non-Laminin Basement Membrane Proteins

  • Epiligrin (α3Ep):
    Epiligrin’s α3 chain shares homology with laminin α chains but interacts with distinct integrins (α3β1 vs. α6β4 for laminin-332). Unlike B1k, epiligrin’s α3 chain contains additional epidermal growth factor (EGF) repeats and is upregulated during wound healing .

  • Nidogen/Entactin:
    These BM glycoproteins bridge laminins and collagen IV but lack the heterotrimeric structure of laminins. B1k’s role in direct integrin binding (e.g., α6β4) distinguishes it from these linker proteins .

Research Findings and Clinical Implications

  • Junctional Epidermolysis Bullosa (JEB):
    Mutations in LAMB3 disrupt laminin-332 assembly, leading to skin fragility and blistering. B1k’s absence in JEB contrasts with B2-associated Pierson syndrome, highlighting chain-specific roles .

  • Regulatory Pathways: B1k expression is modulated by retinoic acid and cyclic AMP, unlike B1/B2 chains, which are constitutively expressed .

Q & A

Q. What emerging technologies could elucidate this compound’s conformational changes during mechanotransduction?

  • Methodological Answer : Cryo-electron tomography (cryo-ET) of B1k-containing ECM under shear stress. Pair with atomic force microscopy (AFM) to measure stiffness changes. Machine learning models (e.g., AlphaFold-Multimer) can predict dynamic interactions with integrins .

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